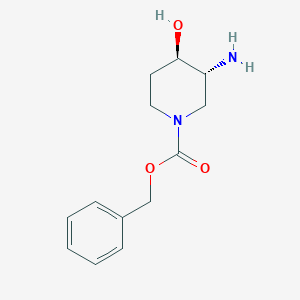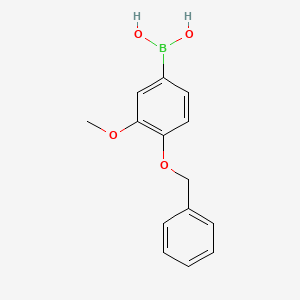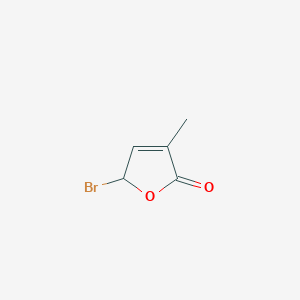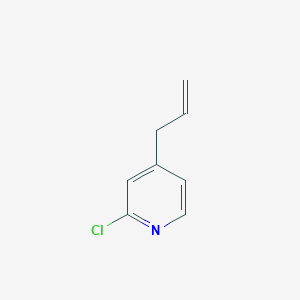
4-烯丙基-2-氯吡啶
描述
4-Allyl-2-chloropyridine is a chemical compound belonging to the class of chloropyridines, which are derivatives of pyridine with a chlorine atom attached to the ring. This compound is characterized by the presence of an allyl group at the 4-position and a chlorine atom at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
科学研究应用
4-Allyl-2-chloropyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
Target of Action
It’s known that chloropyridines can undergo reactions at the benzylic position . The benzylic position refers to a carbon atom adjacent to a benzene ring, which is a key structural component in many organic compounds .
Mode of Action
The mode of action of 4-Allyl-2-chloropyridine involves interactions with its targets through various chemical reactions. For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This reaction pathway involves the formation of a carbocation intermediate, which then reacts with a nucleophile .
Biochemical Pathways
It’s known that chlorpyrifos, a related compound, can cause disturbances in molecular pathways and normal brain functions . It can have an adverse effect on acetylcholinesterase and brain lipids, leading to the generation of reactive oxygen species .
Pharmacokinetics
It’s known that the reactivity of 2- and 3-substituted pyridines is different from that of the parent molecule . This difference in reactivity could potentially influence the ADME properties of 4-Allyl-2-chloropyridine.
Result of Action
It’s known that chlorpyrifos, a related compound, can lead to chronic intoxication, redox disturbance, irreversible brain damage, and oxidative stress .
Action Environment
The environment can influence the action, efficacy, and stability of 4-Allyl-2-chloropyridine. For instance, the rate of reaction can be influenced by the difference in electronegativity . Additionally, environmental factors such as temperature can influence the rate of chemical reactions .
生化分析
Biochemical Properties
4-Allyl-2-chloropyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses, such as acetylcholinesterase. The nature of these interactions often involves the inhibition of enzyme activity, which can lead to alterations in biochemical pathways. For instance, 4-Allyl-2-chloropyridine can inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent disruption of normal neurotransmission .
Cellular Effects
The effects of 4-Allyl-2-chloropyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, for example, 4-Allyl-2-chloropyridine has been shown to induce oxidative stress, leading to changes in the expression of genes associated with antioxidant defenses. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-Allyl-2-chloropyridine exerts its effects through several mechanisms. One primary mechanism involves the binding to and inhibition of specific enzymes, such as acetylcholinesterase. This binding interaction prevents the normal breakdown of acetylcholine, resulting in prolonged neurotransmitter activity. Furthermore, 4-Allyl-2-chloropyridine can induce oxidative stress by generating reactive oxygen species, which can lead to cellular damage and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Allyl-2-chloropyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Allyl-2-chloropyridine can degrade over time, leading to a decrease in its inhibitory effects on enzymes. Additionally, long-term exposure to this compound can result in cumulative oxidative damage to cells, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of 4-Allyl-2-chloropyridine vary with different dosages in animal models. At low doses, the compound may exhibit neuroprotective effects by modulating oxidative stress pathways. At higher doses, it can become toxic, leading to adverse effects such as neurotoxicity and oxidative damage. Threshold effects have been observed, where a specific dosage range results in beneficial outcomes, while exceeding this range leads to toxicity .
Metabolic Pathways
4-Allyl-2-chloropyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and neurotransmission. The compound can influence metabolic flux by altering the activity of enzymes such as acetylcholinesterase and those involved in antioxidant defenses. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Allyl-2-chloropyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of 4-Allyl-2-chloropyridine is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence oxidative stress pathways and mitochondrial function. Understanding the subcellular localization of 4-Allyl-2-chloropyridine is essential for elucidating its precise mechanisms of action .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-2-chloropyridine can be achieved through several methods. One common approach involves the allylation of 2-chloropyridine. This can be done using allyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of 4-Allyl-2-chloropyridine may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, leading to efficient production of the compound.
化学反应分析
Types of Reactions: 4-Allyl-2-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Substitution Products: 4-Allyl-2-aminopyridine, 4-Allyl-2-thiopyridine.
Oxidation Products: 4-Allyl-2-chloropyridine epoxide, 4-Allyl-2-chloropyridine aldehyde.
Reduction Products: 4-Allyl-2-chloropiperidine.
相似化合物的比较
4-Allyl-2-chloropyridine can be compared with other chloropyridine derivatives:
2-Chloropyridine: Lacks the allyl group, making it less reactive in certain substitution reactions.
3-Chloropyridine: The chlorine atom is at a different position, affecting its reactivity and applications.
4-Chloropyridine: Does not have the allyl group, limiting its use in specific synthetic pathways.
Uniqueness: The presence of both the allyl group and the chlorine atom in 4-Allyl-2-chloropyridine provides unique reactivity, making it a valuable compound in various chemical transformations.
属性
IUPAC Name |
2-chloro-4-prop-2-enylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c1-2-3-7-4-5-10-8(9)6-7/h2,4-6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBJFRHRGMOSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443638 | |
| Record name | 4-ALLYL-2-CHLOROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219727-28-3 | |
| Record name | 4-ALLYL-2-CHLOROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



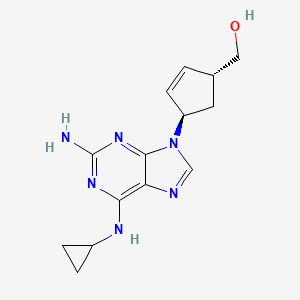

![4-Azaspiro[2.4]heptan-5-one](/img/structure/B1278645.png)

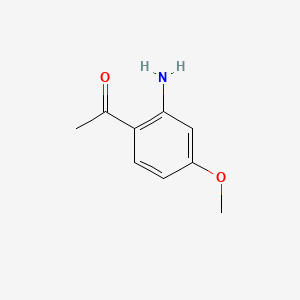
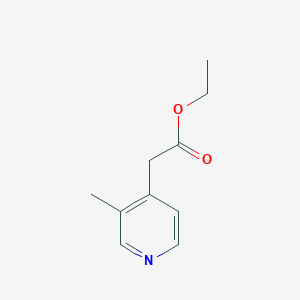
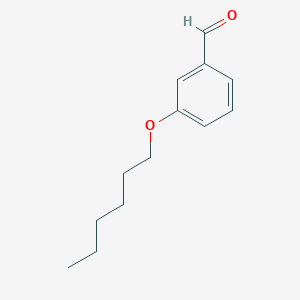
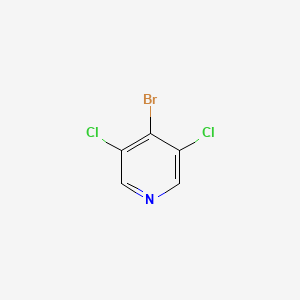
![7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1278666.png)
